methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring system is a part of various parent thiadiazine structures . The sulfur atom in these structures is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide are largely influenced by the functional groups attached to the ring . These functional groups, which include halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary widely depending on the specific functional groups attached to the ring .Scientific Research Applications
Antimicrobial Properties
Researchers have synthesized derivatives of benzothiazine, including compounds structurally related to "methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide", to explore their antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, revealing promising antimicrobial activities. The presence of fluorine atoms and specific substituents on the benzothiazine ring enhances the antimicrobial efficacy of these compounds (Desai et al., 2013; Patel et al., 2016).
Antitumor and Anticancer Applications
The fluorine-substituted benzothiazines, similar in structure to the specified compound, have been investigated for their antitumor properties. These studies focus on synthesizing fluorine-bearing benzothiazoles and evaluating their cytotoxicity against various cancer cell lines. Some derivatives exhibit potent cytotoxic activities, suggesting their potential as anticancer agents. The research emphasizes the crucial role of fluorine atoms in enhancing antitumor activity (Hutchinson et al., 2001).
Synthesis and Chemical Properties
The synthetic routes for producing benzothiazine derivatives, including "this compound" and its analogs, have been explored to understand their chemical properties and potential applications. These studies provide insights into the methods for constructing benzothiazine frameworks, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel derivatives with varied biological activities (Vidal et al., 2006).
Molecular Binding and Interaction Studies
Research into benzothiazine derivatives extends into understanding their molecular interactions, particularly how they bind to specific receptors or biological targets. These studies are crucial for designing compounds with targeted biological effects, such as binding to benzodiazepine receptors, which could have implications in treating neurological disorders (Barlin et al., 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQRVUJEEKBPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.